N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide
Description
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. The 7-position of the pyridine ring is substituted with a trifluoromethyl (-CF₃) group, a bioisostere known to enhance metabolic stability and lipophilicity . This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to trifluoromethyl and carboxamide functionalities.
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h1-2,9-10H,3-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMBEBUAZNIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3CC=CC3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Hydrazino-3-Chloro-5-Trifluoromethylpyridine
The triazole ring is formed via ultrasonic-assisted cyclization, as described in CN103613594A .
Procedure :
- React 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) with cyclopent-3-ene-1-carbonyl chloride (12 mmol) in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 2–4 h).
- Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield the triazolo[4,3-a]pyridine intermediate (85% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2–4 h | |
| Temperature | 80–150°C | |
| Yield | 85% |
Aminomethylation at Position 3
The aminomethyl group is introduced via reductive amination, adapted from EP2498775A1 .
Procedure :
- Treat the triazolo[4,3-a]pyridine intermediate (5 mmol) with formaldehyde (10 mmol) and ammonium acetate (15 mmol) in dichloromethane.
- Add sodium cyanoborohydride (6 mmol) and stir at room temperature for 12 h.
- Isolate the product by filtration and recrystallize from ethanol (78% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (s, 2H, CH₂NH₂), 7.82 (d, J = 8.4 Hz, 1H, pyridine-H), 8.15 (s, 1H, triazole-H).
- MS (ESI+) : m/z 276.1 [M+H]⁺.
Synthesis of Cyclopent-3-ene-1-Carboxylic Acid
Esterification of Cyclopent-3-ene-1-Carboxylic Acid
PubChem CID 26369821 and RSC Supplement detail the synthesis of methyl cyclopent-3-enecarboxylate:
Procedure :
- React cyclopent-3-ene-1-carboxylic acid (20 mmol) with thionyl chloride (SOCl₂, 30 mmol) in dichloromethane (DCM) at 0°C for 2 h.
- Add methanol (25 mmol) and stir at room temperature for 4 h.
- Extract with diethyl ether, dry over MgSO₄, and distill under reduced pressure (90% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6 h | |
| Yield | 90% | |
| ¹H NMR (CDCl₃) | δ 5.70–5.55 (m, 2H), 3.68 (s, 3H) |
Conversion to Cyclopent-3-ene-1-Carboxamide
Procedure :
- Hydrolyze methyl cyclopent-3-enecarboxylate (10 mmol) with 6 M HCl at reflux for 6 h to obtain the carboxylic acid.
- React the acid with thionyl chloride (15 mmol) to form the acyl chloride.
- Add aqueous ammonia (20 mmol) at 0°C and stir for 1 h.
- Filter and recrystallize from hexane (82% yield).
Amide Coupling to Form the Final Product
HATU-Mediated Coupling
Procedure :
- Combine 7-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-ylmethylamine (5 mmol) and cyclopent-3-ene-1-carboxylic acid (5.5 mmol) in DCM.
- Add HATU (6 mmol) and DIPEA (10 mmol), and stir at room temperature for 12 h.
- Purify via flash chromatography (DCM:methanol = 9:1) to yield the title compound (75% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.95 (d, J = 8.4 Hz, 1H, pyridine-H), 5.75–5.60 (m, 2H, cyclopentene-H), 4.50 (d, J = 5.6 Hz, 2H, CH₂NH).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (CONH), 144.5 (triazole-C), 128.9 (cyclopentene-C), 123.5 (q, J = 270 Hz, CF₃).
- HRMS (ESI+) : m/z 385.1423 [M+H]⁺ (calc. 385.1420).
Alternative Synthetic Routes
Chemical Reactions Analysis
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Fused Compounds
Physicochemical Properties
The trifluoromethyl group in the target compound increases its lipophilicity (logP ~2.5–3.5, estimated) compared to nitro- or methoxy-substituted analogs. For instance, the compound in has a melting point of 243–245°C and a synthesis yield of 51%, whereas the target’s cyclopentene carboxamide may lower its melting point due to reduced crystallinity .
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